ML148

Description

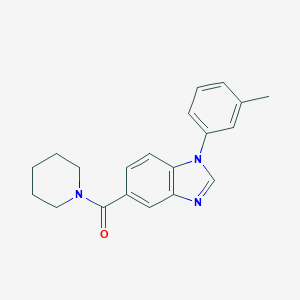

Structure

3D Structure

Properties

IUPAC Name |

[1-(3-methylphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-15-6-5-7-17(12-15)23-14-21-18-13-16(8-9-19(18)23)20(24)22-10-3-2-4-11-22/h5-9,12-14H,2-4,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNOQZALLOQMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML148 as a 15-PGDH Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 15-PGDH in Prostaglandin Signaling

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme responsible for the biological inactivation of prostaglandins, most notably Prostaglandin E2 (PGE2).[1][2] By catalyzing the oxidation of the 15(S)-hydroxyl group to a 15-keto group, 15-PGDH effectively terminates the signaling cascade initiated by these lipid mediators.[3][4] Prostaglandins are implicated in a wide array of physiological processes, including inflammation, tissue repair, and cell proliferation.[2]

The enzyme 15-PGDH acts as a key negative regulator of these processes.[1][5] Its downregulation has been observed in various cancers, suggesting a tumor-suppressor role, while its inhibition has been shown to potentiate tissue regeneration in multiple organs, including bone marrow, colon, and liver.[1][5][6][7][8] This makes 15-PGDH a compelling therapeutic target for regenerative medicine and other clinical applications. ML148 is a potent and selective small-molecule inhibitor of 15-PGDH, serving as a valuable chemical probe for investigating prostaglandin-signaling pathways.[1][9]

This compound: Mechanism of Action and Biochemical Properties

This compound, also known as CID-3243760, is a reversible inhibitor of NAD+-dependent 15-PGDH.[10][11] Structural and docking studies suggest that this compound interacts with key residues within the 15-PGDH active site, including Ser138, Tyr151, Phe185, and Tyr217.[3] Kinetic studies have shown that this compound (at concentrations of 10 and 20 nM) can decrease the maximum reaction rate (Vmax) by 25% and reduces the apparent Michaelis constant (Km) by half at a 10 nM concentration, indicating a complex mechanism of inhibition.[9]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound based on published in vitro and cell-based assays.

Table 1: In Vitro Enzymatic Inhibition

| Parameter | Value | Source(s) |

| IC50 vs. 15-PGDH | 11 nM | [10][12] |

| 19 nM | [3] | |

| 56 nM | [1][9][11] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the 15-PGDH enzyme activity in a biochemical assay.

Table 2: Enzyme Selectivity Profile

| Enzyme Target | IC50 (nM) | Fold Selectivity vs. 15-PGDH (56 nM) | Source(s) |

| 15-PGDH | 56 | - | [9] |

| ALDH1A1 | 36,000 | ~643x | [9] |

| HADH2 | >57,500 | >1026x | [9] |

| HSD17β4 | >57,500 | >1026x | [9] |

This table demonstrates the high selectivity of this compound for 15-PGDH over other related dehydrogenase enzymes.

Table 3: Cell-Based Assay Performance

| Cell Line | Parameter | Value (µM) | Max. PGE2 Induction | Source(s) |

| A549 | AC50 | 0.469 | 129% | [3] |

| LNCaP | AC50 | 0.884 | 62% | [3] |

AC50 (Half-maximal activity concentration) values represent the concentration of this compound required to achieve 50% of its maximal effect in elevating PGE2 levels in a cellular context.

Table 4: Pharmacokinetic Profile

| Parameter | Value | Matrix | Source(s) |

| Half-life (t½) | ~7.3 minutes | Rat Liver Microsomes | [3] |

This data suggests a rapid metabolic breakdown of this compound, which may explain the current lack of reported in vivo animal studies for this compound.[3]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to this compound and 15-PGDH.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI Insight - 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration [insight.jci.org]

- 7. pnas.org [pnas.org]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. medkoo.com [medkoo.com]

- 12. biocompare.com [biocompare.com]

Technical Guide: ML148 and the Prostaglandin E2 Signaling Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator that plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, cancer, immune response, and tissue homeostasis.[1][2][3][4] Its diverse effects are mediated through a family of four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][5][6] The complexity of the PGE2 signaling network presents both challenges and significant opportunities for therapeutic intervention. This guide provides an in-depth examination of the PGE2 signaling pathway and introduces ML148, a potent and selective small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for PGE2 degradation. By inhibiting this enzyme, this compound effectively increases the local concentration and signaling duration of PGE2, making it an invaluable tool for studying the nuanced roles of the PGE2 pathway. This document details the core signaling mechanisms, presents quantitative data for this compound, outlines key experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding.

The Prostaglandin E2 (PGE2) Signaling Pathway

The biological activity of PGE2 is contingent on its synthesis, its interaction with specific cell surface receptors, and its eventual degradation. Understanding this lifecycle is fundamental to manipulating the pathway for research or therapeutic purposes.

PGE2 Synthesis and Degradation

PGE2 is synthesized from arachidonic acid through the sequential action of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and prostaglandin E synthases (mPGES-1, mPGES-2, cPGES).[2][7] The expression of these enzymes is often upregulated in inflammatory conditions and various cancers.[7][8]

The primary route of PGE2 inactivation is through enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group of PGE2 to form the biologically inactive metabolite 15-keto-PGE2. The activity of 15-PGDH is therefore a critical control point in terminating PGE2 signaling.

PGE2 Receptors and Downstream Cascades

PGE2 exerts its pleiotropic effects by binding to four distinct receptor subtypes (EP1-EP4), each coupled to different intracellular G-proteins, leading to the activation of unique second messenger systems.[1][5][6]

-

EP1 Receptor: Coupled to Gαq, its activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca²⁺]) and the activation of protein kinase C (PKC).[9]

-

EP2 Receptor: Coupled to Gαs, its activation stimulates adenylyl cyclase (AC), leading to a rise in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[1][9][10]

-

EP3 Receptor: Primarily coupled to Gαi, its activation inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.[1][11]

-

EP4 Receptor: Similar to EP2, the EP4 receptor is coupled to Gαs, leading to increased cAMP production and PKA activation.[1][9][10] However, emerging evidence suggests it can also couple to Gαi or activate alternative pathways like the PI3K/Akt pathway.[10][12]

The differential expression of these receptors across various cell types accounts for the diverse and often opposing biological outcomes of PGE2 signaling.[1][5]

This compound: A Potent Inhibitor of 15-PGDH

This compound is a small molecule inhibitor specifically designed to target and inhibit 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for PGE2 catabolism.

Mechanism of Action

Unlike receptor antagonists that block PGE2 binding, this compound acts by preventing the degradation of endogenous PGE2. This inhibition leads to an accumulation of PGE2 in the local tissue environment, thereby amplifying and prolonging its signaling through the EP receptors. This mechanism makes this compound a powerful tool to study the effects of enhanced PGE2 signaling in various biological contexts.

Quantitative Data: Potency and Selectivity

The efficacy of a chemical probe is defined by its potency and selectivity. This compound has been characterized as a potent inhibitor of 15-PGDH with high selectivity over other related enzymes. The half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce a biological activity by 50%, is a standard measure of potency.[13][14][15]

| Target Enzyme | IC50 (nM) | Source |

| 15-PGDH | 56 | [16] |

| ALDH1A1 | 36,000 | [16] |

| HADH2 | >57,500 | [16] |

| HSD17β4 | >57,500 | [16] |

Key Experimental Protocols

Investigating the effects of this compound on the PGE2 signaling pathway requires a suite of well-defined experimental assays. Below are methodologies for key experiments relevant to this field.

Measurement of Intracellular cAMP Levels

Purpose: To quantify the effect of this compound-induced PGE2 accumulation on the activation of Gαs-coupled receptors (EP2 and EP4), which leads to an increase in intracellular cAMP.

Methodology: FRET-based cAMP Assay

-

Cell Culture and Transfection: Culture cells of interest (e.g., HEK293, primary immune cells) in appropriate media. Transfect cells with a genetically encoded FRET-based cAMP sensor. These sensors typically consist of a cAMP-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP).

-

Cell Preparation: Plate the transfected cells in a multi-well format suitable for fluorescence microscopy or plate reading.

-

Compound Incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation by enzymes other than 15-PGDH.[17] Add varying concentrations of this compound to the experimental wells.

-

Stimulation: While not always necessary when studying endogenous PGE2, a sub-maximal dose of exogenous PGE2 can be added to initiate a measurable signal.

-

Data Acquisition: Measure the FRET ratio (e.g., YFP/CFP emission) over time using a fluorescence plate reader or microscope. An increase in cAMP binds to the sensor, causing a conformational change that alters the FRET efficiency.[18][19]

-

Analysis: Normalize the FRET ratio changes to baseline and plot dose-response curves to determine the EC50 of this compound's effect on cAMP production.

Cell Viability and Proliferation Assay

Purpose: To assess how modulation of PGE2 signaling by this compound affects cell viability or proliferation, which is crucial in cancer and immunology studies.

Methodology: Real-Time Cell Analysis (RTCA)

-

Cell Seeding: Seed cells in specialized E-plates containing micro-electronic sensors at the bottom of the wells.

-

Baseline Measurement: Place the E-plate into the RTCA station (e.g., xCELLigence system) located inside an incubator. Monitor the cell index, an impedance-based measurement that reflects cell number, adhesion, and morphology, until cells are in the logarithmic growth phase.

-

Treatment: Add a range of concentrations of this compound, PGE2, or other relevant compounds to the wells.

-

Real-Time Monitoring: Continuously record the cell index for each well over a desired period (e.g., 24-72 hours).[20]

-

Data Analysis: Normalize the cell index values at different time points. Plot the normalized cell index against the compound concentration to calculate the time-dependent IC50 or growth rate inhibition values.[20]

Gene Expression Analysis using Reporter Assays

Purpose: To measure the transcriptional activity of pathways downstream of PGE2 signaling. The cAMP/PKA pathway often culminates in the phosphorylation of the CREB transcription factor, which binds to cAMP Response Elements (CRE) in gene promoters.

Methodology: CRE-Luciferase Reporter Assay

-

Plasmid Construction and Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene driven by a promoter with multiple CRE sites, and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Culture and Treatment: Plate the transfected cells and allow them to recover. Treat the cells with this compound, with or without a PGE2 stimulus, for an appropriate duration (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminometry: Measure the firefly luciferase activity in the cell lysate using a luminometer. Subsequently, measure the Renilla luciferase activity in the same sample.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in untreated control cells to determine the fold-change in CREB-mediated transcription.

Conclusion

The Prostaglandin E2 signaling pathway is a central regulator of inflammation, immunity, and carcinogenesis. Its complexity, arising from four distinct receptor subtypes with varied downstream effects, makes it a rich area for therapeutic and research exploration. This compound, as a potent and selective inhibitor of the PGE2-degrading enzyme 15-PGDH, provides a unique pharmacological tool. By elevating endogenous PGE2 levels, this compound allows for the targeted study of gain-of-function scenarios within the PGE2 pathway, offering valuable insights that are distinct from those gained by using receptor agonists or antagonists. The methodologies and data presented in this guide serve as a comprehensive resource for professionals seeking to investigate or modulate this critical signaling network.

References

- 1. mdpi.com [mdpi.com]

- 2. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]

- 3. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are PGE2 antagonists and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. the-prostanoid-ep4-receptor-and-its-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IC50 - Wikipedia [en.wikipedia.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A novel secreted-cAMP pathway inhibits pulmonary hypertension via a feed-forward mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of 15-Hydroxyprostaglandin Dehydrogenase: A Key Regulator in Tissue Homeostasis and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme responsible for the biological inactivation of prostaglandins, particularly Prostaglandin E2 (PGE2).[1][2] By catalyzing the oxidation of the 15-hydroxyl group of prostaglandins to 15-keto metabolites, 15-PGDH effectively terminates their signaling.[1][2] This function places 15-PGDH at a crucial intersection of physiological and pathological processes. Emerging evidence has illuminated its dual role as a potent tumor suppressor in various cancers and a key negative regulator of tissue regeneration. This technical guide provides a comprehensive overview of the biological functions of 15-PGDH, detailing its involvement in signaling pathways, its regulation, and its potential as a therapeutic target. We present quantitative data from key studies in structured tables, provide detailed experimental protocols for its investigation, and visualize complex biological processes through detailed diagrams.

Core Function: The Primary Driver of Prostaglandin Catabolism

15-PGDH is the principal enzyme responsible for the degradation and subsequent inactivation of prostaglandins, a class of lipid compounds involved in a myriad of physiological processes including inflammation, pain signaling, and cell growth.[3] The enzyme, encoded by the HPGD gene, belongs to the short-chain dehydrogenase/reductase (SDR) family.[4][5] Its primary substrate, PGE2, is a potent signaling molecule with diverse and often opposing biological effects depending on the cellular context. By converting PGE2 to the biologically inactive 15-keto-PGE2, 15-PGDH plays a crucial role in maintaining prostaglandin homeostasis.[6]

The fundamental enzymatic reaction catalyzed by 15-PGDH is the NAD+-dependent oxidation of the 15(S)-hydroxyl group of prostaglandins.[1][7] This single enzymatic step is the rate-limiting step in prostaglandin catabolism and is essential for terminating prostaglandin signaling.[8]

The Tumor Suppressor Role of 15-PGDH

A significant body of research has established 15-PGDH as a tumor suppressor in a variety of cancers, including colorectal, lung, and breast cancer.[9][10][11] Its expression is often downregulated or lost in malignant tissues, a phenomenon that is frequently contrasted with the overexpression of cyclooxygenase-2 (COX-2), the enzyme responsible for prostaglandin synthesis.[7][9] This reciprocal expression pattern highlights a critical axis in cancer biology where the balance between prostaglandin synthesis and degradation is disrupted.

Antagonism of COX-2 Oncogenic Activity

In many cancers, the COX-2 enzyme is overexpressed, leading to an accumulation of prostaglandins, particularly PGE2.[7][9] This elevated PGE2 signaling can promote tumorigenesis through various mechanisms, including increased cell proliferation, angiogenesis, and invasion, as well as the suppression of apoptosis.[9][10] 15-PGDH acts as a direct antagonist to this oncogenic activity by degrading PGE2.[9] Restoration of 15-PGDH expression in cancer cells has been shown to strongly suppress their tumorigenic potential.[9]

Regulation by the TGF-β Pathway

The expression of 15-PGDH is, in part, regulated by the Transforming Growth Factor-β (TGF-β) signaling pathway, a well-known tumor suppressor pathway.[9] TGF-β has been shown to strongly induce 15-PGDH expression in normal gastrointestinal mucosa.[9] The loss of 15-PGDH expression in cancers can, therefore, be a consequence of inactivated TGF-β signaling, a common event in tumorigenesis.

Figure 1: TGF-β signaling pathway inducing 15-PGDH expression.

Quantitative Data on 15-PGDH in Cancer

| Cancer Type | Observation | Fold Change/Effect Size | Reference |

| Colon Cancer | Median 15-PGDH expression in tumor vs. normal colon | At least 17-fold decrease | [9] |

| Colon Cancer | 15-PGDH gene knockout in Min mouse model | 7.6-fold increase in colon tumors | [8] |

| Lung Cancer | Over-expression of 15-PGDH in A549 cells | Inhibition of tumor growth in athymic nude mice | [10] |

| Breast Cancer | Low 15-PGDH expression in primary tumors | Observed in 40% of primary breast tumors | [11] |

| Breast Cancer | Stable up-regulation of 15-PGDH in MDA-MB-231 cells | Significantly decreased tumor formation in athymic mice | [11] |

A Negative Regulator of Tissue Regeneration

While its tumor-suppressive role has been a primary focus, recent research has unveiled a contrasting function for 15-PGDH as a negative regulator of tissue repair and regeneration.[12] This activity is also intrinsically linked to its degradation of PGE2, which has been shown to promote the expansion of various tissue stem cells.[12]

Inhibition of 15-PGDH to Potentiate Tissue Repair

Pharmacological inhibition or genetic deletion of 15-PGDH leads to a significant increase in local PGE2 levels, which in turn enhances tissue regeneration in multiple organs, including the bone marrow, colon, and liver.[12] This discovery has opened new therapeutic avenues for conditions requiring accelerated tissue repair.

The small molecule inhibitor SW033291 has been instrumental in these findings.[12] Treatment with SW033291 has been shown to accelerate hematopoietic recovery after bone marrow transplantation, protect against colitis, and promote liver regeneration in mouse models.[12]

Figure 2: Mechanism of tissue regeneration via 15-PGDH inhibition.

Role in Hematopoietic Stem Cell Regulation

In the context of hematopoiesis, inhibition of 15-PGDH has been shown to enhance the function of hematopoietic stem cells (HSCs).[13][14] This is mediated, at least in part, by the induction of pro-hematopoietic cytokines such as CXCL12 and stem cell factor (SCF) in the bone marrow microenvironment.[13] PGDH inhibition has also been shown to activate the splenic niche to promote hematopoietic regeneration.[15][16]

Quantitative Data on 15-PGDH in Tissue Regeneration

| Tissue/Process | Model | Observation | Effect | Reference |

| Hematopoiesis | Mouse Bone Marrow Transplant | Treatment with SW033291 | Accelerated hematopoietic recovery | [12] |

| Colon Injury | Mouse Model of Colitis (DSS) | 15-PGDH knockout or SW033291 treatment | Marked resistance to DSS-induced colitis | [12] |

| Liver Regeneration | Mouse Partial Hepatectomy | 15-PGDH knockout or SW033291 treatment | Markedly increased rate and extent of liver regeneration | [12] |

| Hematopoiesis | Aged Mice | Prolonged 15-PGDH inhibition | Significant increase in hematopoietic stem and progenitor cells | [14] |

Experimental Protocols

Assay of 15-PGDH Enzyme Activity

Objective: To measure the enzymatic activity of 15-PGDH in cell or tissue lysates.

Principle: The assay measures the conversion of NAD+ to the fluorescent NADH as 15-PGDH oxidizes its substrate (e.g., PGE2). The rate of NADH production is directly proportional to the 15-PGDH activity.

Methodology:

-

Lysate Preparation:

-

Homogenize cells or tissue in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.1 mM DTT).

-

Centrifuge the homogenate to pellet cellular debris (e.g., 13,000 x g for 10 seconds).

-

Collect the clarified supernatant containing the enzyme.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the 15-PGDH substrate (e.g., PGE2).

-

A fluorometric probe that is reduced by NADH to a fluorescent product can be included for detection.

-

-

Measurement:

-

Add the cell or tissue lysate to the reaction mixture.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 535/587 nm).

-

-

Calculation:

-

Calculate the 15-PGDH activity based on a standard curve generated with known concentrations of NADH.

-

Activity can be expressed in units, where one unit is the amount of enzyme that generates 1.0 µmol of NADH per minute at a specific temperature.

-

A commercially available kit for this assay is the 15-PGDH Activity Assay Kit (Fluorometric) (ab273327).

Figure 3: Experimental workflow for the 15-PGDH activity assay.

Real-Time PCR for 15-PGDH mRNA Expression

Objective: To quantify the expression level of the HPGD gene (encoding 15-PGDH).

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol reagent or a commercial kit).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Real-Time PCR:

-

Prepare a PCR reaction mixture containing the cDNA template, forward and reverse primers specific for the HPGD gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe.

-

Use a real-time PCR instrument to perform the amplification and monitor the fluorescence in real-time.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for HPGD and a reference gene (e.g., GAPDH, β-actin).

-

Calculate the relative expression of HPGD using the ΔΔCt method.

-

Therapeutic Implications and Future Directions

The dual role of 15-PGDH presents both opportunities and challenges for therapeutic development.

-

Cancer Therapy: Strategies to upregulate 15-PGDH expression or activity in tumors could represent a novel approach to cancer treatment, particularly in combination with COX-2 inhibitors. Agents that induce the TGF-β pathway or other regulators of 15-PGDH could be explored.

-

Regenerative Medicine: The development of potent and specific 15-PGDH inhibitors is a promising strategy for promoting tissue repair and regeneration in a variety of contexts, including recovery from bone marrow transplantation, inflammatory bowel disease, and liver damage.[3][17][18] Several small molecule inhibitors are currently under investigation.[19][20]

Future research should focus on elucidating the precise context-dependent regulation of 15-PGDH expression and activity. A deeper understanding of the upstream signaling pathways and the downstream consequences of altered prostaglandin metabolism will be crucial for the development of targeted and effective therapies that harness the therapeutic potential of modulating 15-PGDH activity.

References

- 1. NAD+-Linked 15-Hydroxyprostaglandin Dehydrogenase: Structure and Biological Functions - ProQuest [proquest.com]

- 2. NAD+-linked 15-hydroxyprostaglandin dehydrogenase: structure and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]

- 4. sinobiological.com [sinobiological.com]

- 5. HPGD - Wikipedia [en.wikipedia.org]

- 6. thno.org [thno.org]

- 7. 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. academic.oup.com [academic.oup.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. 15-PGDH inhibition enhances hematopoietic regeneration during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. JCI Insight - 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration [insight.jci.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Inhibitors of 15-Prostaglandin Dehydrogenase To Potentiate Tissue Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. 15-PGDH inhibitors - Page 1 | BioWorld [bioworld.com]

The Pivotal Role of Prostaglandin E2 in Tissue Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin E2 (PGE2), a principal bioactive lipid, stands as a critical orchestrator of the complex cascade of events that govern tissue repair and regeneration. Its multifaceted roles, ranging from modulating inflammation to promoting cell proliferation and angiogenesis, position it as a key therapeutic target for a variety of regenerative medicine applications. This technical guide provides an in-depth exploration of the core functions of PGE2 in tissue repair, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Functions and Signaling Pathways of PGE2 in Tissue Repair

PGE2 exerts its diverse physiological effects by signaling through four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[1][2][3] The activation of these receptors initiates a cascade of intracellular events that are highly context-dependent, varying with the cell type and the specific phase of the healing process.

The synthesis of PGE2 is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[2] Cyclooxygenase (COX) enzymes, both COX-1 and COX-2, then convert arachidonic acid to prostaglandin H2 (PGH2), which is subsequently isomerized to PGE2 by prostaglandin E synthases (PGES).[4] Following tissue injury, the expression of COX-2 and mPGES-1 is often upregulated, leading to a significant increase in local PGE2 production.[5][6]

The signaling pathways activated by PGE2 are crucial for all three phases of wound healing: inflammation, proliferation, and remodeling.[2]

Inflammation

PGE2 plays a dual role in inflammation. In the early stages, it contributes to the classic signs of inflammation, such as vasodilation and increased vascular permeability.[6] However, it is also pivotal in the resolution of inflammation, promoting the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1][2] This polarization is crucial for the transition to the proliferative phase of healing.[1] PGE2-incorporated hydrogels have been shown to increase the presence of M2 macrophages at the site of injury, which correlates with enhanced angiogenesis, faster wound closure, and reduced scarring.[1][2]

Cell Proliferation and Survival

PGE2 directly stimulates the proliferation and survival of various cell types essential for tissue repair, including fibroblasts, epithelial cells, and stem cells.[5][7] This is often mediated through the EP2 and EP4 receptors, which can activate signaling pathways such as PI3K/Akt and Wnt.[7][8]

Angiogenesis

The formation of new blood vessels is a critical step in tissue repair, and PGE2 is a potent pro-angiogenic factor.[5] It can stimulate the expression of vascular endothelial growth factor (VEGF) in fibroblasts and promote the tube formation of endothelial cells.[6][8]

Stem Cell Activation and Differentiation

PGE2 has been shown to be essential for the function of various stem cell populations during tissue regeneration. In skeletal muscle, PGE2 targets muscle stem cells (MuSCs) via the EP4 receptor, leading to their expansion and augmenting muscle regeneration and strength.[4][9] In the intestine, PGE2 promotes the proliferation of intestinal stem cells and their differentiation into wound-associated epithelial cells to restore the epithelial barrier.[5]

Quantitative Data on PGE2 Effects in Tissue Repair

The following tables summarize quantitative data from key studies on the effects of PGE2 in various models of tissue repair.

| Tissue/Cell Type | PGE2 Concentration | Observed Effect | Reference |

| Macrophages (in vitro) | 1 µM | Highest rate of proliferation | [2] |

| Hepatocytes (rat, in primary culture) | 2 nmol/L to 1 µmol/L | Significant enhancement of DNA synthesis | [10] |

| C2C12 muscle cells (in vitro) | 50 nM | Significant enhancement of proliferation and myogenic differentiation | [11] |

| Regenerating rat liver (in vivo) | - | Biphasic increase in PGE2 levels at 3 and 10 hours post-partial hepatectomy | [10] |

| Mouse liver (in vivo) | - | 3- to 5-fold increase in hepatic PGE2 levels 2 hours after partial hepatectomy | [12] |

| Model System | PGE2 Treatment | Key Quantitative Outcome | Reference |

| Mouse skin wound | PGE2-incorporated hydrogel | Improved wound closure and reduced skin fibrosis at day 14 post-injury | [2] |

| Mouse model of myocardial infarction | - | EP2-deficient mice exhibited increased infarct size and reduced immune cell mobilization | [2] |

| DSS-induced colitis in mice | - | Reduced EP4, COX-1, and PGE2 content in colitis patients and DSS-treated mice compared to healthy controls | [1] |

| Mouse skeletal muscle injury | Single treatment with PGE2 | Dramatically accelerated muscle repair and recovery of strength | [4] |

| Rat partial hepatectomy | Indomethacin (COX inhibitor) | Suppressed hepatic PGE2 levels from 92 ± 12 ng/g to 34 ± 14 ng/g liver | [12] |

Detailed Experimental Protocols

Measurement of PGE2 Levels in Tissues using ELISA

This protocol outlines the general steps for quantifying PGE2 in tissue samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

1. Sample Preparation:

-

Excise tissues and immediately snap-freeze in liquid nitrogen.

-

Homogenize the tissue in an appropriate buffer (e.g., phosphate buffer with a COX inhibitor like indomethacin to prevent ex vivo PGE2 synthesis).

-

Perform solid-phase extraction to purify and concentrate the prostaglandins.

2. ELISA Procedure (based on competitive assay format):

-

A 96-well plate is pre-coated with a goat anti-mouse IgG antibody.[13]

-

Standards of known PGE2 concentrations and the prepared tissue samples are added to the wells.

-

An alkaline phosphatase (AP)-conjugated PGE2 and a monoclonal antibody specific for PGE2 are added to each well.[13] During incubation, the sample's PGE2 and the AP-conjugated PGE2 compete for binding to the primary antibody.

-

The plate is washed to remove unbound reagents.

-

A substrate for AP is added, which is converted by the bound enzyme into a colored product.

-

The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).[14] The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

A standard curve is generated using the standards, and the PGE2 concentration in the samples is determined by interpolating from this curve.

In Vitro Macrophage Polarization Assay

This protocol describes a method to assess the effect of PGE2 on macrophage polarization.

1. Macrophage Isolation and Culture:

-

Isolate primary macrophages (e.g., from mouse peritoneal cavity or bone marrow).

-

Culture the macrophages in appropriate media.

2. Treatment:

-

Treat the cultured macrophages with different concentrations of PGE2.

-

Include control groups (untreated and vehicle-treated).

3. Analysis of Polarization Markers:

-

After a defined incubation period, analyze the expression of M1 and M2 macrophage markers.

-

M1 markers: iNOS, TNF-α, IL-1β, IL-6 (can be measured by qPCR for mRNA levels or ELISA/Western blot for protein levels).[2][15]

-

M2 markers: Arginase-1, CD206, IL-10, TGF-β (can be measured by qPCR for mRNA levels or ELISA/Western blot for protein levels).[2][16]

4. Functional Assays:

-

Assess the functional consequences of polarization, such as phagocytic capacity or the ability of conditioned media to influence fibroblast proliferation or angiogenesis.

Conclusion

PGE2 is a pleiotropic signaling molecule that plays a fundamental and complex role in tissue repair. Its ability to modulate inflammation, promote cell proliferation and survival, stimulate angiogenesis, and activate stem cells underscores its importance in the regenerative process. A thorough understanding of the intricate signaling pathways and the context-dependent effects of PGE2 is crucial for the development of novel therapeutic strategies aimed at enhancing tissue repair and regeneration. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of PGE2.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. pnas.org [pnas.org]

- 5. Role of prostaglandin E2 in tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prostaglandin E2 is essential for efficacious skeletal muscle stem-cell function, augmenting regeneration and strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2 and rat liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. pnas.org [pnas.org]

- 13. abcam.com [abcam.com]

- 14. elisabscience.com [elisabscience.com]

- 15. Prostaglandin E2 hydrogel improves cutaneous wound healing via M2 macrophages polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thno.org [thno.org]

ML148: A Potent and Selective Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ML148 is a potent and selective small-molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of its inhibitory activity, selectivity, and kinetic parameters, along with detailed experimental protocols and a visualization of its place in relevant signaling pathways.

Introduction

Prostaglandins are a class of bioactive lipids that play crucial roles in a wide array of physiological and pathological processes, including inflammation, immunity, tissue repair, and cancer. The biological activity of prostaglandins is tightly regulated by a balance between their synthesis, mediated by cyclooxygenase (COX) enzymes, and their degradation. The primary enzyme responsible for the catabolism and inactivation of prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance prostaglandin signaling, which can be beneficial in various contexts, such as promoting tissue regeneration and repair. This compound was identified through a quantitative high-throughput screen as a potent and selective inhibitor of human 15-PGDH. This guide details the discovery and characterization of this compound, providing a valuable resource for its application in preclinical research and potential therapeutic development.

Discovery and Development

This compound was discovered through a quantitative high-throughput screen (qHTS) of over 160,000 compounds. The screening assay monitored the reduction of NAD+ to NADH, a product of the 15-PGDH-catalyzed oxidation of prostaglandin E2 (PGE2). This compound, also referred to as CID-3243760, emerged as a promising hit with nanomolar potency.

The development of this compound as a chemical probe was part of the NIH Molecular Libraries Program, which aimed to identify and characterize small molecules that can be used to explore cellular and physiological processes.

Chemical Properties

| Property | Value |

| IUPAC Name | [1-(3-methylphenyl)-1H-benzimidazol-5-yl]-1-piperidinyl-methanone |

| Molecular Formula | C20H21N3O |

| Molecular Weight | 319.41 g/mol |

| CAS Number | 451496-96-1 |

| PubChem CID | 3243760 |

Mechanism of Action

This compound is a non-competitive inhibitor of 15-PGDH. This mode of inhibition means that this compound does not compete with the substrate (e.g., PGE2) for binding to the active site of the enzyme. Instead, it is proposed to bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.

Signaling Pathway

15-PGDH plays a critical role in modulating the levels of prostaglandins, which in turn activate a variety of downstream signaling pathways through their cognate G-protein coupled receptors (EP1, EP2, EP3, EP4). By inhibiting 15-PGDH, this compound effectively increases the local concentration and half-life of prostaglandins like PGE2. This leads to enhanced activation of EP receptors and their subsequent downstream signaling cascades, which include the PKA/CREB, PI3K/Akt/mTOR, and NF-κB pathways. These pathways are involved in diverse cellular processes such as proliferation, survival, and inflammation. In some cellular contexts, the inhibition of 15-PGDH has been shown to modulate the Notch1 signaling pathway.

Figure 1. this compound inhibits 15-PGDH, leading to increased PGE2 levels and enhanced downstream signaling.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical assays.

Inhibitory Potency

| Assay Type | IC50 (nM) |

| qHTS Primary Screen | 56 |

| Fluorescence-based Assay | 11 |

Data from multiple sources may show slight variations in IC50 values due to different assay conditions.

Selectivity Profile

This compound has demonstrated high selectivity for 15-PGDH over other related human dehydrogenases/reductases.

| Enzyme | IC50 (nM) |

| 15-PGDH | 56 |

| ALDH1A1 | 36,000 |

| HADH2 | >57,500 |

| HSD17B4 | >57,500 |

Enzyme Kinetics

Kinetic studies have confirmed that this compound acts as a non-competitive inhibitor with respect to the substrate PGE2.

| Parameter | Value |

| Mechanism of Inhibition | Non-competitive |

| Ki (nM) | TBD |

Further studies are needed to determine the precise Ki value.

Experimental Protocols

15-PGDH Inhibition Assay (Fluorescence-based)

This protocol is adapted from commercially available 15-PGDH inhibitor screening assay kits.

Materials:

-

15-PGDH Assay Buffer

-

15-PGDH Enzyme (human, recombinant)

-

PGE2 Substrate

-

NAD+ Solution

-

This compound (positive control)

-

Test compounds

-

96-well black plate

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of the 15-PGDH enzyme in the assay buffer. Prepare serial dilutions of this compound and test compounds.

-

Assay Setup:

-

Blank wells: Add assay buffer and the solvent used for the compounds.

-

100% Activity wells: Add assay buffer, 15-PGDH enzyme solution, and solvent.

-

Inhibitor wells: Add assay buffer, 15-PGDH enzyme solution, and the test compound or this compound.

-

-

Initiate Reaction: Add the PGE2 substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

-

Measurement: Read the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm. The increase in fluorescence corresponds to the formation of NADH.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2. Workflow for the 15-PGDH fluorescence-based inhibition assay.

Synthesis

Conclusion

This compound is a valuable pharmacological tool for studying the role of 15-PGDH and prostaglandin signaling in various biological systems. Its high potency and selectivity make it a superior chemical probe compared to less characterized inhibitors. The information provided in this technical guide, including its mechanism of action, quantitative data, and experimental protocols, serves as a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs may pave the way for novel therapeutic interventions targeting the 15-PGDH pathway.

15-PGDH as a Therapeutic Target: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, particularly prostaglandin E2 (PGE2). As a key negative regulator of PGE2 signaling, 15-PGDH has emerged as a compelling therapeutic target for a multitude of diseases. Inhibition of 15-PGDH leads to elevated localized levels of PGE2, a potent lipid mediator with significant roles in tissue regeneration, inflammation, and immunomodulation. This guide provides a comprehensive overview of 15-PGDH as a therapeutic target, including its biological function, the rationale for its inhibition, quantitative data on current inhibitors, and detailed experimental protocols for its study.

Introduction to 15-PGDH

15-PGDH is a member of the short-chain dehydrogenase/reductase (SDR) family.[1] It catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a ketone, rendering them biologically inactive. This enzymatic activity is the rate-limiting step in prostaglandin catabolism. The expression of 15-PGDH is downregulated in various cancers, including colon, lung, and gastric cancer, where it is considered a tumor suppressor. Conversely, its expression is upregulated in aged muscle tissue, contributing to age-related decline in muscle function.

The therapeutic strategy of targeting 15-PGDH is centered on the principle of augmenting the local concentrations of PGE2. PGE2 exerts its pleiotropic effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[2][3][4] Each receptor subtype is coupled to different intracellular signaling pathways, leading to a diverse range of cellular responses. By inhibiting 15-PGDH, the sustained signaling through these receptors can be harnessed to promote desirable physiological outcomes.

Therapeutic Applications of 15-PGDH Inhibition

The inhibition of 15-PGDH has shown significant therapeutic potential in a variety of preclinical models:

-

Tissue Regeneration: By increasing local PGE2 levels, 15-PGDH inhibitors have been demonstrated to accelerate the regeneration of various tissues. This includes promoting hematopoietic recovery after bone marrow transplantation, enhancing liver regeneration following partial hepatectomy, and facilitating the healing of colonic tissue in models of colitis.[5]

-

Cancer Therapy: While elevated PGE2 is often associated with tumor growth, certain prostaglandins also possess anti-tumor properties. In specific contexts, 15-PGDH inhibition can enhance the efficacy of chemotherapy and reduce tumor growth.

-

Inflammatory Diseases: Modulating the inflammatory response is a key therapeutic benefit of 15-PGDH inhibition. By boosting the levels of anti-inflammatory prostaglandins, these inhibitors have the potential to treat chronic inflammatory conditions such as inflammatory bowel disease.

-

Neurodegenerative Diseases: Recent studies have indicated that 15-PGDH inhibition can protect the blood-brain barrier and mitigate neuroinflammation, suggesting a therapeutic role in conditions like Alzheimer's disease and traumatic brain injury.

-

Sarcopenia: The age-related increase in 15-PGDH expression in muscle tissue has made it a target for treating sarcopenia. Inhibition of 15-PGDH in aged muscle can improve muscle quality and function.

Quantitative Data on 15-PGDH Inhibitors

Several small molecule inhibitors of 15-PGDH have been developed and characterized. The following tables summarize the available quantitative data for two prominent inhibitors, SW033291 and MF-300.

| Inhibitor | Target | Assay Type | IC50 | Ki | Reference |

| SW033291 | 15-PGDH | Cell-free enzymatic | 1.5 nM | 0.1 nM |

| Inhibitor | Target | Assay Type | EC50 | Reference |

| MF-300 | 15-PGDH | Biochemical | 1.6 nM | |

| MF-300 | PGE2 stabilization (A549 cells) | Cell-based | 135 nM |

| Therapeutic Area | Model | Inhibitor | Dose | Key Quantitative Outcomes | Reference |

| Hematopoietic Recovery | Mouse Bone Marrow Transplant | SW033291 | 10 mg/kg, i.p. | Accelerated reconstitution of hematopoiesis by 6 days. | [5] |

| Hematopoietic Recovery | 15-PGDH Knockout Mice | N/A | N/A | 43% increase in neutrophil counts; 39% increase in bone marrow SKL cells. | |

| Colitis | Mouse DSS-induced Colitis | SW033291 | 10 mg/kg, i.p. | Marked resistance to DSS-induced colitis. | |

| Liver Regeneration | Mouse Partial Hepatectomy | SW033291 | 10 mg/kg, i.p. | Markedly increased rate and extent of liver regeneration. | |

| Sarcopenia | Mouse model of Spinal Muscular Atrophy | MF-300 | 3, 10, 30 mg/kg, i.p. | Dose-responsive increase in muscle force. | |

| Sarcopenia | Healthy Volunteers (Phase 1) | MF-300 | N/A | Generally well-tolerated with dose-related pharmacodynamic responses. |

Signaling Pathways

The therapeutic effects of 15-PGDH inhibition are mediated by the downstream signaling of PGE2 through its four receptors.

Caption: PGE2 signaling pathways through EP receptors.

Experimental Workflows

A typical workflow for evaluating a novel 15-PGDH inhibitor is outlined below.

Caption: Workflow for the development of 15-PGDH inhibitors.

Experimental Protocols

15-PGDH Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.

Materials:

-

Recombinant human 15-PGDH enzyme

-

15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

NAD+ solution

-

PGE2 substrate

-

Fluorometric probe (e.g., resazurin)

-

Diaphorase

-

Test inhibitor compounds

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in 15-PGDH Assay Buffer.

-

Standard Curve: Prepare a standard curve of NADH to correlate fluorescence with the amount of product formed.

-

Reaction Mixture: In each well of the microplate, add the following in order:

-

15-PGDH Assay Buffer

-

Test inhibitor at various concentrations

-

15-PGDH enzyme

-

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add PGE2 substrate and NAD+ to initiate the enzymatic reaction.

-

Detection: Add the fluorometric probe and diaphorase.

-

Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time). Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Western Blot for 15-PGDH

Materials:

-

Cell or tissue lysates

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-15-PGDH

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-15-PGDH antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

Dextran sodium sulfate (DSS), 36-50 kDa

-

Test inhibitor or vehicle

-

Animal balance

-

Scoring system for disease activity index (DAI)

Procedure:

-

Acclimation: Acclimate mice for at least one week before the start of the experiment.

-

Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.

-

Treatment: Administer the 15-PGDH inhibitor or vehicle daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) starting from day 0 or as per the study design.

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool. Calculate the Disease Activity Index (DAI).

-

Termination: At the end of the study (e.g., day 7-10), euthanize the mice.

-

Analysis: Collect the colon and measure its length. Process a portion of the colon for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage. Analyze another portion for myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Partial Hepatectomy and Liver Regeneration Mouse Model

Materials:

-

C57BL/6 mice

-

Surgical instruments

-

Anesthesia (e.g., isoflurane)

-

Suture material

-

Test inhibitor or vehicle

Procedure:

-

Anesthesia: Anesthetize the mouse using isoflurane.

-

Surgical Procedure: Perform a midline laparotomy to expose the liver. Ligate the blood vessels supplying the median and left lateral liver lobes and resect these lobes (approximately 70% of the liver mass). Suture the abdominal wall and skin.

-

Treatment: Administer the 15-PGDH inhibitor or vehicle at the time of surgery and at specified intervals post-surgery.

-

Monitoring: Monitor the mice for recovery from surgery.

-

Termination: At selected time points post-surgery (e.g., 24, 48, 72 hours), euthanize the mice.

-

Analysis: Harvest the remnant liver and weigh it. Calculate the liver-to-body weight ratio. Process a portion of the liver for histological analysis to assess hepatocyte proliferation (e.g., Ki-67 staining).

Bone Marrow Transplantation and Hematopoietic Recovery Mouse Model

Materials:

-

Donor and recipient mice (e.g., C57BL/6)

-

Irradiator (e.g., Cesium-137 source)

-

Bone marrow cells from donor mice

-

Syringes and needles for injection

-

Test inhibitor or vehicle

-

Complete blood count (CBC) analyzer

Procedure:

-

Irradiation: Lethally irradiate the recipient mice to ablate their hematopoietic system.

-

Bone Marrow Transplant: Harvest bone marrow cells from the femurs and tibias of donor mice. Inject a known number of bone marrow cells (e.g., 5 x 10^6) into the tail vein of the irradiated recipient mice.

-

Treatment: Administer the 15-PGDH inhibitor or vehicle daily starting from the day of transplantation.

-

Monitoring: Monitor the mice for survival. Perform serial peripheral blood draws to monitor the recovery of white blood cells, red blood cells, and platelets using a CBC analyzer.

-

Termination: At the end of the study (e.g., day 21), euthanize the mice.

-

Analysis: Harvest bone marrow and spleen to analyze the engraftment and differentiation of hematopoietic stem and progenitor cells by flow cytometry.

Conclusion

15-PGDH is a well-validated therapeutic target with significant potential in regenerative medicine, oncology, and the treatment of inflammatory and neurodegenerative diseases. The development of potent and specific small molecule inhibitors has provided valuable tools to probe the biology of 15-PGDH and has paved the way for clinical translation. The preclinical data are highly encouraging, and ongoing clinical trials will be crucial in determining the therapeutic utility of 15-PGDH inhibition in humans. This guide provides a foundational resource for researchers and drug developers interested in this promising therapeutic target.

References

- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]

ML148: A Potent and Selective Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML148 is a potent and selective small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins, particularly prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local concentration of PGE2, a lipid mediator with diverse physiological and pathological roles. This guide provides a comprehensive overview of the selectivity and potency of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the prostaglandin signaling pathway.

Potency and Selectivity of this compound

This compound exhibits high potency for human 15-PGDH with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity has been profiled against other NAD-dependent dehydrogenases, demonstrating a significant therapeutic window.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| 15-PGDH | 56[1] |

Table 2: Selectivity Profile of this compound

| Target Enzyme | IC50 (nM) | Fold Selectivity vs. 15-PGDH |

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | 36,000[1] | ~643 |

| Hydroxyacyl-CoA Dehydrogenase Type-2 (HADH2) | >57,500[1] | >1027 |

| 17-beta-Hydroxysteroid Dehydrogenase 4 (HSD17β4) | >57,500[1] | >1027 |

Mechanism of Action: Modulation of the Prostaglandin E2 Signaling Pathway

Prostaglandin E2 (PGE2) is synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and prostaglandin E synthases. PGE2 exerts its biological effects by binding to four subtypes of G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors, upon activation, trigger diverse downstream signaling cascades that regulate a wide array of cellular processes, including inflammation, immune response, cell proliferation, and tissue regeneration. The biological activity of PGE2 is tightly controlled by its rapid degradation, primarily catalyzed by 15-PGDH, which converts PGE2 to the inactive 15-keto-PGE2. This compound, by inhibiting 15-PGDH, prevents this degradation, leading to an accumulation of PGE2 and sustained activation of its signaling pathways.

References

Foundational Research on Prostaglandin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core foundational research in prostaglandin metabolism. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, playing crucial roles in a wide array of biological processes, including inflammation, pain, fever, blood clotting, and reproduction. A thorough understanding of their metabolic pathways is essential for researchers and professionals involved in drug discovery and development, particularly in the fields of inflammation, cardiovascular disease, and oncology.

Core Signaling Pathways in Prostaglandin Metabolism

Prostaglandin synthesis is initiated by the release of arachidonic acid from the cell membrane. This is followed by a series of enzymatic reactions primarily mediated by cyclooxygenase (COX) enzymes and various terminal prostaglandin synthases.

Prostaglandin Biosynthesis Pathway

The biosynthesis of prostaglandins, collectively known as prostanoids, begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted into the unstable intermediate Prostaglandin H2 (PGH2) through the action of cyclooxygenase (COX) enzymes, which exhibit both cyclooxygenase and peroxidase activities. PGH2 serves as the common precursor for the synthesis of various prostaglandins and thromboxanes by specific terminal synthases.[1][2][3]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the baseline levels of prostaglandins that are involved in homeostatic functions.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, leading to the increased production of prostaglandins at sites of inflammation.[1]

The conversion of PGH2 to specific biologically active prostanoids is catalyzed by different terminal synthases:

-

Prostaglandin E Synthases (PGES) , such as the inducible microsomal prostaglandin E synthase-1 (mPGES-1), convert PGH2 to Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][4]

-

Prostaglandin D Synthases (PGDS) , including hematopoietic and lipocalin types, catalyze the formation of Prostaglandin D2 (PGD2) from PGH2.[1][5]

-

Prostaglandin F Synthase (PGFS) is responsible for the synthesis of Prostaglandin F2α (PGF2α) from PGH2.[1]

-

Prostacyclin Synthase (PGIS) converts PGH2 into Prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][6]

-

Thromboxane Synthase (TXAS) metabolizes PGH2 to Thromboxane A2 (TXA2), which promotes platelet aggregation and vasoconstriction.[1][7]

Prostaglandin Degradation Pathway

The biological actions of prostaglandins are terminated by rapid metabolic inactivation. The primary route of prostaglandin degradation involves oxidation of the 15-hydroxyl group, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This is followed by the reduction of the 13,14-double bond by 15-ketoprostaglandin-Δ13-reductase. Further degradation occurs through β-oxidation and ω-oxidation, leading to the formation of inactive metabolites that are excreted in the urine.

Quantitative Data on Key Enzymes

The following tables summarize key quantitative data for the enzymes central to prostaglandin metabolism. This information is critical for understanding the efficiency and regulation of these pathways and for the development of targeted inhibitors.

| Enzyme | Substrate | Km (µM) | Vmax | Source(s) |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | PGH2 | - | 170 µmol/min/mg | [1] |

| Thromboxane Synthase (wild-type) | PGH2 | 32 | 41 U/mg | [8] |

| Thromboxane Synthase (L357V variant) | PGH2 | 52 | 18 U/mg | [8] |

Note: Further comprehensive kinetic data for all prostaglandin synthases is an active area of research.

Experimental Protocols for Key Experiments

A variety of experimental techniques are employed to study prostaglandin metabolism. These range from enzymatic assays to quantify the activity of specific enzymes to analytical methods for the detection and quantification of prostaglandins and their metabolites in biological samples.

Cyclooxygenase (COX) Activity Assays

Several methods are available to measure COX activity, often based on the detection of one of its enzymatic activities (cyclooxygenase or peroxidase) or the quantification of its products.

1. Oxygen Consumption Assay (Cyclooxygenase Activity): This classic method directly measures the cyclooxygenase activity of COX by monitoring the consumption of oxygen in the reaction mixture using an oxygen electrode.

-

Principle: The conversion of arachidonic acid to PGG2 by the cyclooxygenase activity of COX consumes molecular oxygen.

-

Protocol Outline:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor (e.g., hematin).

-

Add the COX enzyme source (purified enzyme or microsomal fraction) to the reaction chamber.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the rate of oxygen consumption using an oxygen electrode.

-

Inhibitors can be pre-incubated with the enzyme before the addition of arachidonic acid to determine their effects.

-

2. Peroxidase Activity Assay: This assay measures the peroxidase activity of COX, which converts PGG2 to PGH2.

-

Principle: The peroxidase activity can be coupled to the oxidation of a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

-

Protocol Outline:

-

Prepare a reaction buffer containing the COX enzyme and a chromogenic peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Initiate the reaction by adding arachidonic acid (which will be converted to PGG2 by the cyclooxygenase activity).

-

The peroxidase activity of COX will then reduce PGG2 to PGH2, simultaneously oxidizing the chromogenic substrate.

-

Monitor the change in absorbance at the appropriate wavelength.

-

Prostaglandin Synthase Assays

The activity of terminal prostaglandin synthases is typically determined by measuring the formation of their specific prostaglandin product from the common substrate PGH2.

1. Enzyme Immunoassay (EIA) / Enzyme-Linked Immunosorbent Assay (ELISA): These are common and sensitive methods for quantifying the production of specific prostaglandins.

-

Principle: These assays utilize antibodies specific to the prostaglandin of interest in a competitive binding format. The amount of prostaglandin in the sample is inversely proportional to the signal generated.

-

Protocol Outline (General):

-

Incubate the purified or partially purified synthase enzyme with its substrate, PGH2, under appropriate conditions (buffer, temperature, cofactors).

-

Stop the enzymatic reaction after a defined time.

-

Dilute the reaction mixture and add it to microplate wells coated with an antibody specific for the prostaglandin product.

-

Add a known amount of enzyme-labeled prostaglandin (tracer).

-

After incubation, the unbound reagents are washed away.

-

A substrate for the enzyme label is added, and the resulting color development is measured.

-

The concentration of the prostaglandin in the sample is determined by comparison to a standard curve.[9][10][11]

-

2. Chromatographic Methods (HPLC, GC-MS): High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques for separating and quantifying prostaglandins.

-

Principle: These methods separate the different prostaglandin species based on their physicochemical properties, followed by detection and quantification.

-

Protocol Outline (General):

-

Perform the enzymatic reaction as described above.

-

Extract the prostaglandins from the reaction mixture using a suitable solvent.

-

For GC-MS, the prostaglandins are often derivatized to increase their volatility.

-

Inject the sample into the chromatograph for separation.

-

The separated prostaglandins are detected and quantified by a detector (e.g., UV detector for HPLC, mass spectrometer for GC-MS).

-

Thromboxane Synthase Activity Assay

The activity of thromboxane synthase can be assessed by measuring the formation of its product, Thromboxane A2 (TXA2). However, due to the short half-life of TXA2, its stable, non-enzymatic hydrolysis product, Thromboxane B2 (TXB2), is usually quantified.

-

Protocol Outline (based on EIA/ELISA for TXB2):

Conclusion

The foundational research on prostaglandin metabolism has elucidated a complex and tightly regulated network of enzymatic pathways. The development of specific assays for the key enzymes and sensitive analytical methods for the detection of their products has been instrumental in advancing our understanding of the physiological and pathological roles of these lipid mediators. This knowledge continues to be the bedrock for the development of new therapeutic agents targeting prostaglandin pathways for the treatment of a wide range of diseases. Further research into the detailed kinetic properties of all prostaglandin synthases and the development of more sophisticated analytical techniques will undoubtedly open new avenues for therapeutic intervention.

References

- 1. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin D2 synthase - Wikipedia [en.wikipedia.org]

- 6. Prostacyclin synthase - Wikipedia [en.wikipedia.org]

- 7. Thromboxane-A synthase - Wikipedia [en.wikipedia.org]

- 8. Functional analysis of human thromboxane synthase polymorphic variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TXA2(Thromboxane A2) ELISA Kit - Elabscience® [elabscience.com]

- 10. abbexa.com [abbexa.com]

- 11. assaygenie.com [assaygenie.com]

- 12. [Kinetic mechanisms of enzyme activity of the thromboxane synthetase system. Thromboxane synthetase of human platelets] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ML148 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML148 is a small molecule inhibitor targeting oncogenic KRAS, a pivotal signaling protein frequently mutated in various human cancers, including lung, colorectal, and pancreatic cancer. These mutations lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation, survival, and tumor growth. This compound offers a valuable tool for researchers studying KRAS-driven cancers by enabling the investigation of the cellular consequences of KRAS inhibition. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. Upstream signals, such as those from receptor tyrosine kinases (RTKs), activate guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, turning KRAS on. GTPase activating proteins (GAPs) enhance the intrinsic GTPase activity of KRAS, leading to GTP hydrolysis and its inactivation. Oncogenic mutations in KRAS impair this GTPase activity, resulting in a persistently active protein.

This compound is designed to interfere with KRAS signaling, leading to the downstream suppression of pro-proliferative and survival pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By inhibiting oncogenic KRAS, this compound can induce cell cycle arrest and apoptosis in cancer cells dependent on this signaling pathway for their growth and survival.

Data Presentation

Quantitative analysis is crucial for evaluating the efficacy of this compound. The following table provides a template for summarizing key quantitative data from in vitro experiments. Researchers should populate this table with their own experimental results.

| Cell Line | KRAS Mutation Status | This compound IC50 (µM) | Assay Type | Downstream Pathway Inhibition (e.g., pERK, pAKT) | Apoptosis Induction (% of apoptotic cells) |

| Example 1: A549 | G12S | [Enter experimental value] | MTT Assay (72h) | [Enter experimental value, e.g., "Decreased"] | [Enter experimental value] |

| Example 2: HCT116 | G13D | [Enter experimental value] | CellTiter-Glo (72h) | [Enter experimental value, e.g., "Decreased"] | [Enter experimental value] |

| Example 3: MIA PaCa-2 | G12C | [Enter experimental value] | SRB Assay (72h) | [Enter experimental value, e.g., "Decreased"] | [Enter experimental value] |

| Example 4: Panc-1 | G12D | [Enter experimental value] | Real-Time Glo (72h) | [Enter experimental value, e.g., "Decreased"] | [Enter experimental value] |

| Control: KRAS WT | Wild-Type | [Enter experimental value] | MTT Assay (72h) | [Enter experimental value, e.g., "No change"] | [Enter experimental value] |

Note: The IC50 values and other data points in this table are placeholders and should be replaced with experimentally determined values.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines with known KRAS mutation status

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution prepared in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-